Tetra(furan-3-yl)stannane

Description

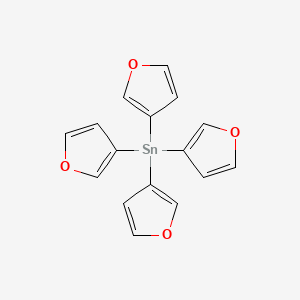

Tetra(furan-3-yl)stannane is an organotin compound featuring a central tin atom bonded to four furan-3-yl substituents. Organotin compounds are widely studied for applications in catalysis, polymer stabilization, and materials science due to their unique electronic and steric properties. The furan-3-yl groups in this compound introduce oxygen-containing heterocyclic moieties, which may influence reactivity, solubility, and coordination behavior. Notably, organotin compounds with aromatic or heteroaromatic substituents are often prioritized for their thermal stability and ligand versatility in synthetic chemistry .

Properties

CAS No. |

34291-86-6 |

|---|---|

Molecular Formula |

C16H12O4Sn |

Molecular Weight |

387.0 g/mol |

IUPAC Name |

tetrakis(furan-3-yl)stannane |

InChI |

InChI=1S/4C4H3O.Sn/c4*1-2-4-5-3-1;/h4*1,3-4H; |

InChI Key |

XXGBRKOMGZOXTM-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC=C1[Sn](C2=COC=C2)(C3=COC=C3)C4=COC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetra(furan-3-yl)stannane typically involves the Stille coupling reaction, a well-known method for forming carbon-carbon bonds. This reaction employs a stannane (organotin compound) and an organic halide or pseudohalide in the presence of a palladium catalyst. For this compound, the reaction can be represented as follows:

4Furan-3-yl halide+SnCl4Pd catalystthis compound+4HCl

The reaction conditions typically involve the use of a palladium catalyst such as Pd(PPh3)4, and the reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation .

Industrial Production Methods: While the industrial production of this compound is not extensively documented, it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale-up. This includes the use of continuous flow reactors and more efficient palladium catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Tetra(furan-3-yl)stannane undergoes various chemical reactions, including:

Oxidation: The furan rings can be oxidized to form furan-3-yl oxides.

Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

Substitution: The furan rings can participate in electrophilic aromatic substitution reactions, where substituents such as halogens or alkyl groups are introduced.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophiles such as bromine (Br2) or alkyl halides in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) are used.

Major Products:

Oxidation: Furan-3-yl oxides.

Reduction: Tetrahydrofuran derivatives.

Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

Tetra(furan-3-yl)stannane has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

Mechanism of Action

The mechanism by which Tetra(furan-3-yl)stannane exerts its effects is primarily through its ability to participate in various chemical reactions. The furan rings provide sites for electrophilic and nucleophilic attacks, while the central tin atom can coordinate with other molecules, facilitating catalytic processes. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Tributylfluoro Stannane Polymers ([27615-98-1])

- Structure : These polymers consist of tin atoms bonded to tributyl and fluoro groups. Unlike Tetra(furan-3-yl)stannane, they lack oxygen-containing heterocycles.

- Properties: Fluorinated stannanes exhibit enhanced thermal stability and resistance to hydrolysis compared to non-fluorinated analogs. However, their environmental persistence raises regulatory concerns .

- Applications : Used as flame retardants and antifouling agents, whereas furan-substituted stannanes may prioritize catalytic or medicinal applications due to their oxygen-rich coordination sites.

Tris(tridecafluorooctyl)stannane ([175354-32-2])

- Structure : Features three perfluorinated alkyl chains attached to tin. The fluorocarbon chains impart extreme hydrophobicity and chemical inertness.

- Comparison : Unlike this compound, this compound’s reactivity is dominated by fluorophilic interactions rather than Lewis acidity. Its applications are niche, focusing on specialty coatings and surfactants .

Heterocyclic Tin Compounds

Tetrahydrofuran Fentanyl 3-Tetrahydrofurancarboxamide

- Structure : A carboxamide derivative with a tetrahydrofuran moiety, structurally distinct from this compound but sharing a furan-related backbone.

- Properties: Regulated as a Schedule I opioid in the U.S., highlighting the pharmacological activity of tetrahydrofuran-containing compounds. In contrast, this compound’s applications are likely non-pharmacological (e.g., catalysis or materials) .

- Stability : The hydrochloride salt form of this compound has a purity of ≥98% and a stability of ≥5 years under -20°C storage, suggesting that furan-derived tin compounds might similarly require controlled environments to prevent degradation .

Furan-Substituted Pharmaceuticals

- Example : Compounds like N-[5-methyl-2-(trifluoromethyl)furan-3-yl]carboxamide derivatives (e.g., EP 4 374 877 A2) demonstrate the utility of furan-3-yl groups in drug design. These compounds exhibit enhanced bioavailability due to the furan ring’s electron-rich nature, which may parallel the ligand properties of this compound in coordination chemistry .

Data Tables

Table 1: Comparative Properties of Selected Organotin Compounds

Table 2: Stability and Regulatory Status

Research Findings and Insights

- Synthetic Challenges : The synthesis of this compound would likely mirror methods for aryl-substituted stannanes, such as Grignard or Stille coupling, as seen in furan-3-yl-containing pharmaceuticals (e.g., EP 4 374 877 A2) .

- Environmental Impact : Fluorinated stannanes ([175354-32-2]) persist in ecosystems, whereas furan-based derivatives may degrade more readily due to oxygen-mediated pathways, though this remains speculative without direct data .

- Coordination Chemistry : Furan-3-yl groups could act as bidentate ligands, similar to thiophene or pyridine derivatives, enhancing catalytic activity in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.